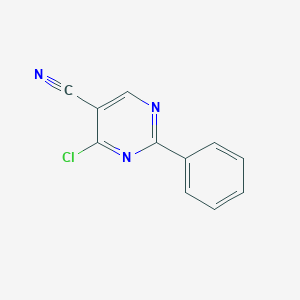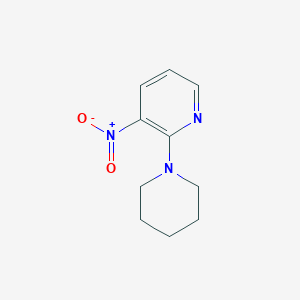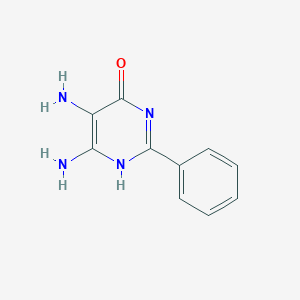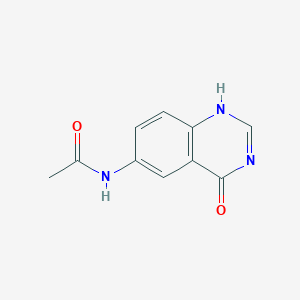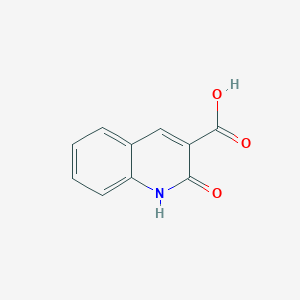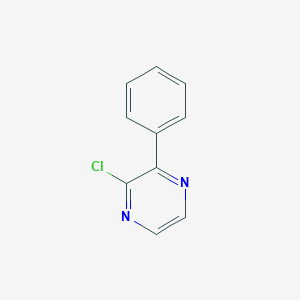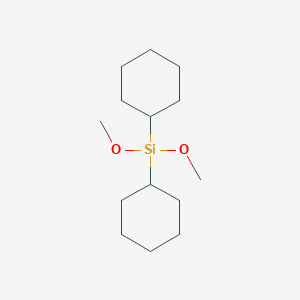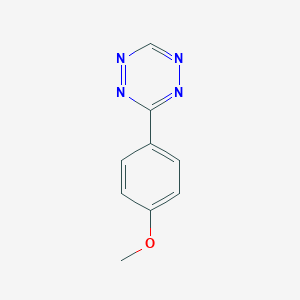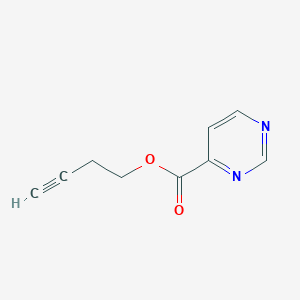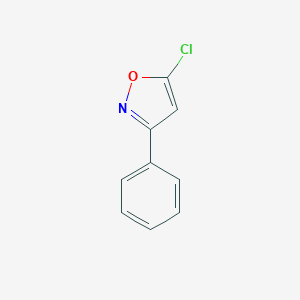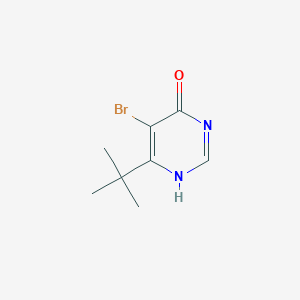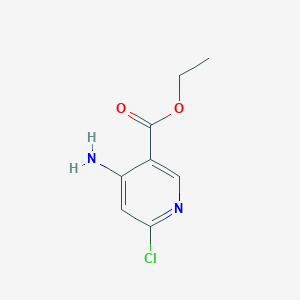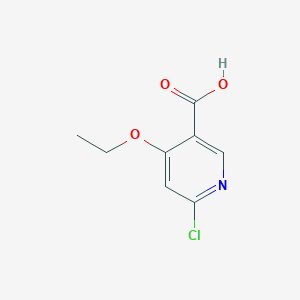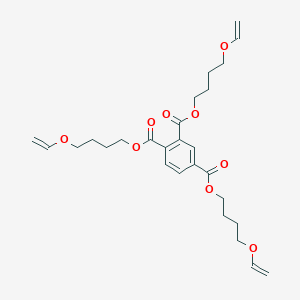![molecular formula C11H8N4O2 B189421 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 4074-58-2](/img/structure/B189421.png)
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. This unique property has made MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
Mecanismo De Acción
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is converted to MPP+ by MAO-B in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the degeneration of dopaminergic neurons in the substantia nigra.
Efectos Bioquímicos Y Fisiológicos
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has also been shown to cause mitochondrial dysfunction and oxidative stress, which may contribute to the pathogenesis of other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several advantages for lab experiments. It is a selective neurotoxin that specifically targets dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a rapid onset of action and produces consistent and reproducible results. However, 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has several limitations. It is highly toxic and requires careful handling and disposal. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a narrow therapeutic window, making it difficult to use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. One area of research is the development of new neuroprotective agents that can prevent or reverse the neurotoxic effects of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. Another area of research is the use of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models that more closely resemble the pathogenesis of Parkinson's disease may provide new insights into the disease and potential treatments.
Métodos De Síntesis
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be synthesized through a multi-step process starting from pyrimidine-2,4,6-trione. The first step involves the reaction of pyrimidine-2,4,6-trione with methylamine to form 2,4-diamino-6-methylpyrimidine. This intermediate is then reacted with 2-bromo-1,3-benzodioxole to form 2-(2-bromo-1,3-benzodioxol-5-yl)-4,6-diamino-5-methylpyrimidine. The final step involves the oxidation of the bromine to form 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione.
Aplicaciones Científicas De Investigación
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a prodrug that is converted to its active metabolite, MPP+, by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
Propiedades
Número CAS |
4074-58-2 |
|---|---|
Nombre del producto |
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione |
Fórmula molecular |
C11H8N4O2 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-15-7-5-3-2-4-6(7)12-8-9(15)13-11(17)14-10(8)16/h2-5H,1H3,(H,14,16,17) |
Clave InChI |
XJMWKAJCIMJIJK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
SMILES canónico |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Sinónimos |
10-methylisoalloxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



